1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine
Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a fluorophenoxyethyl group. It is primarily used in research and development, particularly in the field of pharmaceutical testing .
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine involves several steps. One common method includes the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with azetidin-3-one under suitable conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways .
Comparison with Similar Compounds
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine can be compared with other azetidine derivatives, such as:
1-[2-(4-Chlorophenoxy)ethyl]azetidin-3-amine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-[2-(4-Bromophenoxy)ethyl]azetidin-3-amine: Contains a bromine atom, potentially leading to different chemical and biological properties.
1-[2-(4-Methylphenoxy)ethyl]azetidin-3-amine: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-1-3-11(4-2-9)15-6-5-14-7-10(13)8-14/h1-4,10H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLUATBQFHKQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCOC2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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